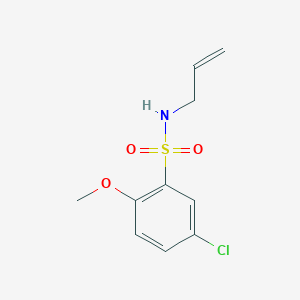
N~1~-allyl-5-chloro-2-methoxy-1-benzenesulfonamide
Overview
Description
N~1~-allyl-5-chloro-2-methoxy-1-benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an allyl group, a chlorine atom, and a methoxy group attached to a benzene ring, along with a sulfonamide functional group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with a variety of targets, including enzymes and receptors . The specific role of these targets would depend on the context of the biological system in which the compound is active.
Mode of Action
Based on its chemical structure, it can be inferred that it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, altering their function.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in signal transduction, metabolism, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-allyl-5-chloro-2-methoxybenzenesulfonamide . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets.
Biochemical Analysis
Biochemical Properties
N~1~-allyl-5-chloro-2-methoxy-1-benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the overall metabolic pathways in which these enzymes are involved .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of N1-allyl-5-chloro-2-methoxy-1-benzenesulfonamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-allyl-5-chloro-2-methoxy-1-benzenesulfonamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of N1-allyl-5-chloro-2-methoxy-1-benzenesulfonamide vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as the modulation of enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant effects occurring only above a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of metabolites in the cell, thereby affecting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of N1-allyl-5-chloro-2-methoxy-1-benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of N1-allyl-5-chloro-2-methoxy-1-benzenesulfonamide is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-allyl-5-chloro-2-methoxy-1-benzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of N1-allyl-5-chloro-2-methoxy-1-benzenesulfonamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N~1~-allyl-5-chloro-2-methoxy-1-benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The sulfonamide group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation Reactions: Products include epoxides or hydroxylated derivatives.
Reduction Reactions: Products include reduced forms of the sulfonamide group.
Scientific Research Applications
N~1~-allyl-5-chloro-2-methoxy-1-benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-5-amidinoaminooxy-propyloxy-3-chloro-N-cyclopentylbenzamide
- N-benzyl-5-bromo-2-methoxybenzenesulfonamide
- 2-chloro-5-methoxybenzenesulfonamide
Uniqueness
N~1~-allyl-5-chloro-2-methoxy-1-benzenesulfonamide is unique due to the presence of the allyl group, which imparts specific reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-3-6-12-16(13,14)10-7-8(11)4-5-9(10)15-2/h3-5,7,12H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUJDVPLPABDQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


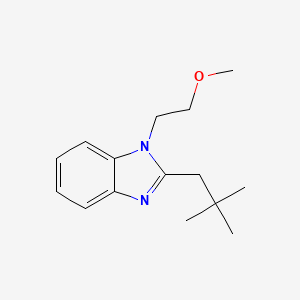
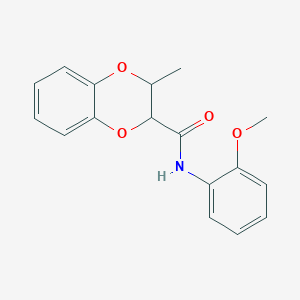
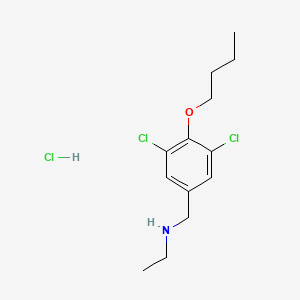
![(3-{1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4236877.png)
![5-amino-6-bromo-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4236879.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxo-2-phenylbutanenitrile](/img/structure/B4236885.png)
![N-{3-[(3-methylbenzoyl)amino]propyl}nicotinamide](/img/structure/B4236891.png)
![2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4236897.png)
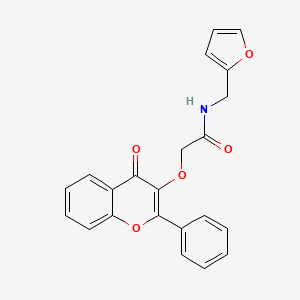
![5-(4-Fluorophenyl)-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B4236903.png)
![N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B4236906.png)
![N-[5-(cycloheptylsulfamoyl)-2-ethoxyphenyl]acetamide](/img/structure/B4236914.png)
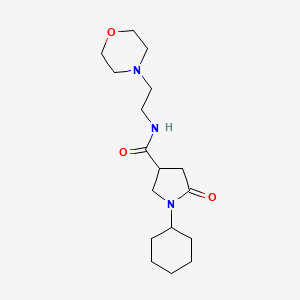
![2-(2-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236939.png)
